molecular formula C15H14F6N6O3 B11508549 N-Isopropyl-N'-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine

N-Isopropyl-N'-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine

Cat. No.: B11508549
M. Wt: 440.30 g/mol
InChI Key: GWQXNPMXSAJYLH-UHFFFAOYSA-N
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Description

6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N2-(4-nitrophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with hexafluoropropan-2-yl, nitrophenyl, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N2-(4-nitrophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N2-(4-nitrophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hexafluoropropan-2-yl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N2-(4-nitrophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N2-(4-nitrophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N2-(4-chlorophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine
  • **6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N2-(4-methylphenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N2-(4-nitrophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexafluoropropan-2-yl group enhances its stability and reactivity, while the nitrophenyl group contributes to its potential biological activity.

Properties

Molecular Formula

C15H14F6N6O3

Molecular Weight

440.30 g/mol

IUPAC Name

6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-4-N-(4-nitrophenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H14F6N6O3/c1-7(2)22-11-24-12(23-8-3-5-9(6-4-8)27(28)29)26-13(25-11)30-10(14(16,17)18)15(19,20)21/h3-7,10H,1-2H3,(H2,22,23,24,25,26)

InChI Key

GWQXNPMXSAJYLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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